OTS186935 Hydrochloride: A Technical Guide to its Mechanism of Action
OTS186935 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), also known as KMT1B (Lysine N-methyltransferase 1B).[1][2] Accumulating evidence indicates that SUV39H2 acts as an oncogene, contributing to the initiation and progression of various cancers by promoting chemoresistance.[1][3] OTS186935 has demonstrated significant anti-tumor activity in preclinical models, suggesting its potential as a novel therapeutic agent in oncology.[4][5] This technical guide provides an in-depth overview of the core mechanism of action of OTS186935, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
Core Mechanism of Action: Inhibition of SUV39H2
The primary mechanism of action of OTS186935 is the direct inhibition of the enzymatic activity of SUV39H2.[1][6] SUV39H2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and DNA damage response.[3]
The SUV39H2 Signaling Pathway and its Role in Chemoresistance
In cancer cells, SUV39H2 has been shown to methylate histone H2AX at lysine (B10760008) 134 (H2AXK134me).[4][5] This methylation event is critical as it enhances the subsequent phosphorylation of H2AX at serine 139, leading to the formation of γ-H2AX.[1][4] γ-H2AX is a key marker of DNA double-strand breaks and serves as a scaffold for the recruitment of DNA repair proteins.[4] By augmenting the formation of γ-H2AX, SUV39H2 enhances the DNA repair capacity of cancer cells, thereby contributing to resistance against DNA-damaging chemotherapeutic agents like doxorubicin (B1662922) (DOX).[4][5][7]
OTS186935 disrupts this pathway by binding to SUV39H2 and inhibiting its methyltransferase activity.[1] This inhibition leads to a cascade of downstream effects:
-
Reduced H2AX Methylation: OTS186935 prevents the methylation of H2AX at lysine 134.
-
Decreased γ-H2AX Formation: Consequently, the formation of phosphorylated H2AX (γ-H2AX) is attenuated.[4][5]
-
Impaired DNA Repair: The reduction in γ-H2AX impairs the cancer cells' ability to efficiently repair DNA damage.
-
Increased Chemosensitivity: This impaired DNA repair sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents.[4][5]
-
Reduced H3K9 Trimethylation: As a member of the SUV39 family, SUV39H2 also methylates histone H3 at lysine 9 (H3K9), leading to transcriptional repression.[1] Inhibition by OTS186935 results in decreased levels of global H3K9 trimethylation (H3K9me3).[1]
-
Induction of Apoptosis: The disruption of these critical cellular processes can trigger programmed cell death, or apoptosis, in cancer cells.[5]
Quantitative Data
The efficacy of OTS186935 has been quantified through various in vitro and in vivo studies. The data highlights its potency against its target enzyme and its anti-tumor effects in cellular and animal models.
Table 1: In Vitro Potency of OTS186935
| Parameter | Target/Cell Line | Value | Reference |
| Enzymatic IC₅₀ | SUV39H2 | 6.49 nM | [1][2][4] |
| Cell Growth IC₅₀ | A549 (Lung Cancer) | 0.67 µM | [1][4][6] |
Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| MDA-MB-231 (Breast Cancer) | OTS186935 | 10 mg/kg, IV, daily for 14 days | 42.6% Tumor Growth Inhibition (TGI) | [2][4] |
| A549 (Lung Cancer) | OTS186935 | 25 mg/kg, IV, daily for 14 days | 60.8% Tumor Growth Inhibition (TGI) | [2][4] |
| A549 (Lung Cancer) | OTS186935 + Doxorubicin | OTS186935: 10 mg/kg, IV, daily for 14 daysDOX: 10 mg/kg, IV, on Day 2 & 9 | 49% Tumor Growth Inhibition (TGI) | [4] |
Note: All in vivo studies reported no detectable toxicity or significant body weight loss at the administered doses.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of OTS186935.
Biochemical Kinase Assay (for Enzymatic IC₅₀)
This assay measures the enzymatic activity of a kinase to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. While the specific assay for OTS186935 was a proprietary screen, a general radiometric protocol is as follows:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant SUV39H2 enzyme, a histone substrate (e.g., H2AX or H3), and radioactively labeled S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor in an appropriate reaction buffer.
-
Inhibitor Addition: OTS186935 is added to the reaction mixture at various concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methyltransferase reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the radiolabeled, methylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (for Cell Growth IC₅₀)
Cell viability assays assess the metabolic activity of cells as an indicator of cell health and proliferation.[8][9]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with serially diluted concentrations of OTS186935 or a vehicle control (DMSO) for a specified duration (e.g., 5 days).[4]
-
Reagent Addition: A viability reagent, such as that from the Cell Counting Kit-8 (CCK-8) which utilizes a WST-8 tetrazolium salt, is added to each well.[4]
-
Incubation: The plate is incubated for 1-4 hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product.[10]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The number of viable cells is proportional to the absorbance. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the in vivo efficacy and potential toxicity of anti-cancer compounds.[11]
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231 or A549) are harvested and injected subcutaneously or orthotopically into the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups (n=6 per group).[4] OTS186935 is formulated (e.g., in 5% glucose solution) and administered, typically via intravenous (IV) injection, at the specified dose and schedule. The control group receives the vehicle solution.[4]
-
Monitoring: Tumor sizes and mouse body weights are measured regularly (e.g., twice weekly) throughout the study.[4] Animal health is closely monitored for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., 14 days), the final tumor volumes are recorded. The Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.
Conclusion
OTS186935 hydrochloride is a potent inhibitor of SUV39H2 that targets a key mechanism of chemoresistance in cancer cells. By preventing the methylation of histone H2AX and subsequently reducing the formation of γ-H2AX, it impairs DNA repair and sensitizes tumors to DNA-damaging agents. Preclinical data demonstrates significant single-agent and combination anti-tumor activity in breast and lung cancer models.[4] The well-defined mechanism of action and promising efficacy data warrant further investigation of OTS186935 as a novel anti-cancer therapy.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell viability assay selection guide | Abcam [abcam.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
